2-Methoxy-1-phenylethane-1-thiol
Overview
Description
2-Methoxy-1-phenylethane-1-thiol is an organic compound with the molecular formula C(9)H({12})OS. It is characterized by a methoxy group (-OCH(_3)) and a thiol group (-SH) attached to a phenylethane backbone. This compound is known for its distinctive odor and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-phenylethane-1-thiol typically involves the following steps:
Starting Materials: Benzyl chloride and sodium methoxide are commonly used as starting materials.
Reaction: Benzyl chloride reacts with sodium methoxide to form 2-methoxy-1-phenylethane.
Thiol Addition: The intermediate 2-methoxy-1-phenylethane is then treated with hydrogen sulfide (H(_2)S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-phenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) are used under acidic or basic conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH(_4)) are employed.
Addition: Catalysts like palladium on carbon (Pd/C) are used for thiol-ene reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Phenylethanes: Resulting from nucleophilic substitution at the methoxy group.
Thioethers: Produced from addition reactions involving the thiol group.
Scientific Research Applications
2-Methoxy-1-phenylethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-phenylethane-1-thiol involves:
Molecular Targets: The thiol group can interact with metal ions and proteins, affecting their function.
Pathways: It can modulate redox pathways by participating in oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
2-Methoxy-1-phenylethanol: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-Phenylethanethiol: Does not have the methoxy group, affecting its solubility and reactivity.
2-Methoxy-1-phenylethylamine: Contains an amine group instead of a thiol, leading to different biological activities.
Uniqueness: 2-Methoxy-1-phenylethane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
2-methoxy-1-phenylethanethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJOANZKMSCULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696794-29-2 | |
Record name | 2-methoxy-1-phenylethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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